molecular formula C10H9ClN2S B14021040 5-(4-Chloro-3-methylphenyl)thiazol-2-amine

5-(4-Chloro-3-methylphenyl)thiazol-2-amine

Cat. No.: B14021040
M. Wt: 224.71 g/mol
InChI Key: NKSZXNXAWCGCHD-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a 4-chloro-3-methylphenyl group at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)thiazol-2-amine typically involves the reaction of 4-chloro-3-methylphenylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)thiazol-2-amine
  • 5-(4-Methylphenyl)thiazol-2-amine
  • 5-(4-Fluorophenyl)thiazol-2-amine

Uniqueness

5-(4-Chloro-3-methylphenyl)thiazol-2-amine is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its antimicrobial and anti-inflammatory properties compared to similar compounds .

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

5-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

NKSZXNXAWCGCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(S2)N)Cl

Origin of Product

United States

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